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molecular formula C12H11NO4 B144992 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid CAS No. 138731-14-3

2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid

Cat. No. B144992
M. Wt: 233.22 g/mol
InChI Key: CAVYPAYXEMVXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849713B2

Procedure details

A suspension of 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester (20.0 g, 85.75 mmole) in a saturated HCl/EtOH (200 ml) was stirred at 55 C. for 24 h and evaporated in vacuo to dryness. The residue was freeze-dried from dioxane to give 22.18 g (99%) of 1H-indole-2,5-dicarboxylic acid diethyl ester, 16 as white powder. MS: 262.12 (M+H). 1-NMR (DMSO-d6): 12.23 (s, 1H, H-1, indole); 8.34 (m, 1H, H-4, indole); 7.83 (m, 1H, H-6, indole); 7.49 (m, 1H, H-7, indole); 7.30 (s, 1H, H-3, indole); 4.31 (m, 4H, —OCH2CH3); 1.32 (m, 4H, —OCH2CH3).
Quantity
20 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)=[O:5].Cl.[CH3:19][CH2:20]O>>[CH2:2]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([C:15]([O:17][CH2:19][CH3:20])=[O:16])=[CH:10][CH:9]=2)=[O:5])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CCOC(=O)C=1NC2=CC=C(C=C2C1)C(=O)O
Name
HCl EtOH
Quantity
200 mL
Type
reactant
Smiles
Cl.CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 55 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue was freeze-dried from dioxane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.18 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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